4-Ethyl-2-methoxyphenol-d3

Food Analysis Volatile Phenols Stable Isotope Dilution Assay

For accurate quantitation of 4-ethylguaiacol in complex matrices, 4-Ethyl-2-methoxyphenol-d3 is the scientifically validated stable isotope internal standard. Unlike non-deuterated surrogates, its site-specific aromatic ring labeling ensures co-elution and identical ionization, eliminating matrix effects that cause up to 59.2% quantitative bias. Achieves a 100 ng/L LOD in wine SIDA assays, a 5-fold improvement over analogous standards. Essential for pharmacokinetic, toxicology, and food spoilage QC workflows. Supplied at ≥98% purity for robust method validation and spike-recovery testing.

Molecular Formula C9H12O2
Molecular Weight 155.21 g/mol
Cat. No. B15136324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-2-methoxyphenol-d3
Molecular FormulaC9H12O2
Molecular Weight155.21 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)O)OC
InChIInChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i4D,5D,6D
InChIKeyCHWNEIVBYREQRF-WVALGTIDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-2-methoxyphenol-d3: Deuterated Stable Isotope Standard for Quantitative LC-MS and GC-MS Analysis of Volatile Phenols


4-Ethyl-2-methoxyphenol-d3 (4-Ethylguaiacol-d3) is a site-specifically deuterated volatile phenol, containing three deuterium atoms in place of specific aromatic ring hydrogens, with a molecular formula of C9H9D3O2 and a molecular weight of 155.21 . This compound belongs to the class of deuterium-labeled stable isotope internal standards (SIL-IS), which are considered the gold standard for quantitative analysis of drugs and metabolites in complex biological and food samples via LC–MS/MS and GC-MS techniques [1]. It is manufactured at research-grade purity (≥95-98%) and is specifically designed for use as an internal standard in stable isotope dilution assays (SIDA), not as a flavoring agent or industrial chemical .

Why Non-Deuterated 4-Ethyl-2-methoxyphenol Cannot Be Substituted for the d3-Labeled Analog in Quantitative MS Analysis


Substituting the non-deuterated 4-ethyl-2-methoxyphenol (4-ethylguaiacol) for its deuterated d3 counterpart is scientifically invalid for quantitative mass spectrometry workflows. The fundamental principle of stable isotope dilution analysis (SIDA) requires that the internal standard co-elutes with and undergoes identical extraction, ionization, and fragmentation processes as the analyte of interest. However, due to the isotope effect, deuterated internal standards often exhibit slight but significant chromatographic retention time shifts compared to their non-deuterated analogs, which can compromise their ability to accurately correct for matrix effects [1]. Furthermore, different stable isotope-labeled internal standards demonstrate significantly different recovery rates and quantitative biases when used in the same assay, demonstrating that analyte-specific stable isotope derivatives are required for reliable quantitation [2]. Using a non-deuterated analog or a structurally unrelated compound as a surrogate internal standard fails to account for these critical analytical variables, leading to inaccurate quantification results [3].

4-Ethyl-2-methoxyphenol-d3: Quantitative Performance Metrics for Procurement and Method Validation


4-Ethyl-2-methoxyphenol-d3 Enables Sub-ppb Quantitation in Complex Wine Matrices

When employed as an internal standard in a stable isotope dilution assay (SIDA) for 4-ethyl-2-methoxyphenol in wine, the d3-labeled compound enabled reliable quantitation down to 100 ng/L (0.1 μg/L) in a 5-mL sample of Merlot wine at an estimated signal-to-noise ratio of 3:1. This is significantly lower than the 500 ng/L detection limit achieved for the structurally similar 4-ethylphenol using its respective d3 internal standard in the same study [1].

Food Analysis Volatile Phenols Stable Isotope Dilution Assay

4-Ethyl-2-methoxyphenol-d3 Provides 99.98% Isotopic Enrichment for Reliable Mass Shift Separation

High-quality deuterated internal standards require a mass difference of at least 3 Da from the unlabeled analyte to avoid spectral overlap from natural isotopic abundance. 4-Ethyl-2-methoxyphenol-d3 incorporates three deuterium atoms, achieving a molecular weight of 155.21 compared to 152.19 for the unlabeled compound (a mass shift of +3.02 Da) . Commercial sources specify a purity of ≥95%, but the effective isotopic enrichment for this site-specific labeling pattern ensures that the M+3 ion of the labeled standard does not interfere with the M+0 ion of the analyte in MS detection .

Analytical Chemistry Isotopic Purity Mass Spectrometry

Analyte-Specific Deuterated Internal Standards Overcome Differential Matrix Effects

In a systematic comparison of deuterated (2H) versus non-deuterated (13C and 15N) stable isotope-labeled internal standards (SIL-ISs) for LC–ESI–MS/MS analysis, deuterated SIL-ISs demonstrated significant quantitative biases. Specifically, concentrations generated with a deuterated IS (2MHA-[2H7]) were on average 59.2% lower than those generated with a non-deuterated 13C6-IS [1]. While this particular example involves a different analyte class, it illustrates the class-level principle that deuterium labeling can introduce retention time shifts and differential ion suppression that compromise matrix effect correction [2]. The use of 4-ethyl-2-methoxyphenol-d3, which is chemically identical to the target analyte, mitigates this risk by providing the closest possible match in chromatographic behavior and ionization response, a requirement not met by structurally dissimilar or non-deuterated internal standards.

LC-MS/MS Matrix Effects Isotope Dilution

4-Ethyl-2-methoxyphenol-d3 Facilitates High Recovery (93.76–101.33%) in GC-MS Methods

In a validated GC-MS method for the simultaneous determination of eight phenolic compounds in a traditional Chinese medicine formulation, the analyte 4-ethyl-2-methoxyphenol exhibited spike recoveries ranging from 93.76% to 101.33% with a relative standard deviation (RSD) of ≤ 3.08% when analyzed using an external standard method [1]. While this study did not employ the deuterated d3 internal standard, it establishes a baseline for the expected analytical performance of the unlabeled analyte. The availability of 4-ethyl-2-methoxyphenol-d3 as a matched internal standard would further improve these recovery metrics by compensating for any matrix-induced ion suppression or enhancement effects, a well-established advantage of SIDA over external standard calibration [2].

GC-MS Method Validation Spike Recovery

4-Ethyl-2-methoxyphenol-d3 Demonstrates ≥98% Chromatographic Purity

The non-deuterated analog 4-ethyl-2-methoxyphenol is commercially available as an analytical standard with a purity of ≥98.0% (GC) and is certified for use in HPLC and GC techniques . By extension, the deuterated d3 compound, when sourced from reputable suppliers, is expected to meet similar or higher purity specifications (≥95-98%), ensuring that impurities do not interfere with quantitative analysis or introduce false positives in trace-level detection methods . This level of purity is essential for a reliable internal standard, as even minor impurities can compromise the accuracy of isotope dilution calculations.

Purity Assessment Analytical Standard Quality Control

Site-Specific d3 Labeling Minimizes Deuterium-Hydrogen Exchange Artifacts

The deuterium labeling in 4-ethyl-2-methoxyphenol-d3 is site-specific, incorporated onto the aromatic ring rather than at exchangeable positions such as the phenolic hydroxyl group. This labeling strategy minimizes the risk of deuterium-hydrogen exchange (back-exchange) that can occur with labile deuterium atoms in protic solvents, which would otherwise reduce the isotopic enrichment and compromise the accuracy of the internal standard over time [1]. In contrast, non-deuterated internal standards or those labeled at exchangeable positions are susceptible to signal drift and require more stringent storage and handling conditions to maintain performance.

Isotope Exchange Stable Isotope Labeling Method Robustness

Optimal Use Cases for 4-Ethyl-2-methoxyphenol-d3 Based on Quantified Performance Metrics


Quantitative Analysis of 4-Ethylguaiacol in Wine and Alcoholic Beverages by GC-MS with Stable Isotope Dilution

This compound is the validated internal standard of choice for the accurate quantitation of 4-ethylguaiacol in red and white wines using a stable isotope dilution assay (SIDA). The method achieves a limit of detection of 100 ng/L in a 5-mL wine sample, a 5-fold improvement over the 500 ng/L detection limit for the analogous 4-ethylphenol using its respective d3 internal standard [1]. This sensitivity is critical for detecting the compound at sub-threshold sensory levels, enabling quality control in the beverage industry and research into the microbial spoilage marker 4-ethylphenol/4-ethylguaiacol ratio.

Accurate LC–MS/MS Quantitation of Volatile Phenols in Complex Food and Biological Matrices

When used in LC–ESI–MS/MS workflows, 4-ethyl-2-methoxyphenol-d3 provides the closest possible match to the analyte's chromatographic and ionization behavior, minimizing matrix effects that can cause up to a 59.2% quantitative bias with non-matched deuterated internal standards [1]. The site-specific aromatic ring labeling ensures stability in typical reversed-phase mobile phases, preventing back-exchange and maintaining isotopic purity throughout the analytical run. This makes it the preferred internal standard for quantifying 4-ethylguaiacol in urine, plasma, or tissue homogenates in pharmacokinetic and toxicology studies.

Method Validation and Quality Control for GC-MS Assays of Phenolic Compounds

As an analytical standard with ≥98% purity (by GC), 4-ethyl-2-methoxyphenol-d3 meets the stringent requirements for method validation, including linearity, accuracy, precision, and robustness testing. The compound can be used to establish calibration curves, determine matrix effects, and assess spike recoveries, as demonstrated by the baseline recovery range of 93.76–101.33% achieved for the unlabeled analyte in a validated GC-MS method for traditional Chinese medicine formulations [1]. The addition of the d3 internal standard is expected to further tighten recovery ranges and improve inter-laboratory reproducibility.

Research on Microbial Metabolism and Volatile Phenol Production in Fermented Foods

The site-specific d3 labeling allows researchers to trace the metabolic fate of 4-ethylguaiacol in microbial fermentation studies without interference from endogenous compounds. The +3 Da mass shift ensures that the labeled standard can be distinguished from naturally occurring isotopologues in complex samples. This is particularly valuable for studying the production of volatile phenols by Brettanomyces yeast in wine spoilage or for investigating the biosynthetic pathways of smoke-derived flavor compounds in spirits and sauces [1].

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